molecular formula C7H3BrCl2F2 B2780455 2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene CAS No. 2168333-11-5

2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene

Cat. No.: B2780455
CAS No.: 2168333-11-5
M. Wt: 275.9
InChI Key: UXCVTPCCNGQMLS-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 2), chlorine (positions 1 and 3), and a difluoromethyl group (-CF$_2$H) at position 5. These compounds are critical intermediates in pharmaceutical and agrochemical synthesis, leveraging fluorine’s unique electronic and steric properties to modulate bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name

2-bromo-1,3-dichloro-5-(difluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCVTPCCNGQMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and chlorination of a difluoromethyl-substituted benzene derivative. The reaction conditions often require the use of strong halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the tubular diazotization reaction technology can be employed to prepare diazonium salt intermediates, which are then subjected to halogenation reactions . This method offers advantages such as reduced side reactions, improved stability, and energy efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoromethyl group retained on the benzene ring .

Scientific Research Applications

Organic Synthesis

2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene serves as a versatile building block in organic synthesis. Its halogen atoms allow for nucleophilic substitution reactions, which can be employed to introduce various functional groups into organic molecules.

Case Study: Synthesis of Functionalized Aromatics
A study demonstrated the use of this compound in the synthesis of complex aromatic compounds through C–H bond functionalization. The reaction conditions were optimized using palladium-catalyzed cross-coupling methods, yielding high purity products suitable for further applications in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, halogenated compounds are often investigated for their biological activity. This compound has been explored for its potential as an antimicrobial agent.

Case Study: Antimicrobial Activity
Research indicated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The presence of halogens was found to enhance the lipophilicity and membrane permeability of the compounds, facilitating their interaction with microbial cells .

Material Science

The compound is also utilized in material science, particularly in the development of polymers and coatings. Its unique structure contributes to the thermal stability and chemical resistance of materials.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temp120 °C
Thermal Decomposition Temp300 °C
Solubility in Organic SolventsHigh

This table summarizes key properties that make the compound suitable for high-performance materials.

Environmental Chemistry

The environmental impact of halogenated compounds is a critical area of research. Studies on the degradation pathways of this compound have provided insights into its persistence and potential ecological effects.

Case Study: Degradation Pathways
Research highlighted that under specific conditions, this compound undergoes photodegradation, leading to less harmful byproducts. This finding is crucial for assessing the environmental risks associated with its use .

Mechanism of Action

The mechanism by which 2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene exerts its effects is largely dependent on its chemical reactivity. The presence of multiple halogen atoms can influence the compound’s electron density and reactivity, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved are typically related to the specific application, such as binding to enzymes or receptors in biological systems .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the target compound with key structural analogs, emphasizing substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene (Target) Br (2), Cl (1,3), -CF$_2$H (5) C$7$H$3$BrCl$2$F$2$ ~274.36 (calculated) Moderate electron-withdrawing effect from -CF$_2$H; potential for metabolic stability. Inferred
2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene Br (2), Cl (1,3), -OCF$_3$ (5) C$7$H$2$BrCl$2$F$3$O 309.89 Stronger electron-withdrawing -OCF$_3$; higher lipophilicity (logP ~3.2); bp >200°C (estimated) .
4-Bromo-3,5-dichlorobenzotrifluoride Br (4), Cl (3,5), -CF$_3$ (1) C$7$H$2$BrCl$2$F$3$ 293.90 -CF$_3$ enhances metabolic resistance; bp 91–92°C/10 mmHg .
5-Bromo-1,3-dichloro-2-methylbenzene Br (5), Cl (1,3), -CH$_3$ (2) C$7$H$5$BrCl$_2$ 239.93 Electron-donating -CH$_3$ increases reactivity in electrophilic substitution .
2-Bromo-5-chloro-1,3-difluorobenzene Br (2), Cl (5), F (1,3) C$6$H$2$BrClF$_2$ 229.43 Lower molecular weight; increased polarity due to fluorine; reactive in cross-coupling .
Key Observations:
  • Electron Effects : The difluoromethyl group (-CF$2$H) in the target compound provides moderate electron-withdrawing effects compared to stronger -CF$3$ or -OCF$_3$ groups. This balance may enhance metabolic stability while retaining reactivity for further functionalization .
  • Lipophilicity : Trifluoromethoxy (-OCF$3$) and trifluoromethyl (-CF$3$) substituents increase logP significantly, favoring membrane permeability. The -CF$_2$H group likely offers intermediate lipophilicity, beneficial for optimizing drug absorption .
  • Synthetic Utility : Bromine and chlorine substituents enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while fluorine substituents direct regioselectivity in electrophilic substitutions .

Biological Activity

2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene is a halogenated aromatic compound with significant biological activity. Its unique structure, characterized by multiple halogen substituents, influences its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C7H3BrCl2F2. The presence of bromine and chlorine atoms, along with difluoromethyl groups, enhances the compound's lipophilicity and stability, making it an interesting candidate for various biological applications.

Property Value
Molecular FormulaC7H3BrCl2F2
Molecular Weight276.99 g/mol
Halogen SubstituentsBr, Cl, F
SolubilityModerate in organic solvents

The mechanism by which this compound exerts its biological effects is largely attributed to its chemical reactivity. The halogen substituents can modify the electron density of the benzene ring, enabling the compound to interact with various biological targets such as enzymes and receptors. This interaction often results in inhibition or modulation of specific biochemical pathways.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound show significant antibacterial activity against various strains of bacteria. The presence of halogens is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several halogenated compounds, including this compound. The results indicated an IC50 value (the concentration required to inhibit 50% of bacterial growth) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Table: Anticancer Activity Data

Cell Line IC50 (µM)
HCT-116 (Colon carcinoma)8.17 ± 1.89
HepG2 (Liver carcinoma)4.9
A549 (Lung carcinoma)Not specified

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding how variations in the chemical structure of halogenated compounds affect their biological activity. For example, modifications in halogen placement or substitution patterns can significantly alter potency against cancer cell lines .

Q & A

Q. What are the common synthetic routes for 2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene, and how are reaction conditions optimized?

The synthesis typically involves halogenation and functional group substitution. For example, analogous compounds are synthesized via multistep halogenation using bromine or chlorine donors under controlled conditions (e.g., reflux with a base like potassium carbonate to promote electrophilic substitution) . Key parameters include temperature control (e.g., 60–80°C for bromination), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios to minimize side products. Purity is achieved through recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and fluorine environments. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation for crystalline derivatives. Infrared (IR) spectroscopy identifies functional groups like C-F stretches (~1100–1200 cm⁻¹) . High-performance liquid chromatography (HPLC) is used to assess purity (>95% typical for research-grade samples) .

Q. What are the primary applications of this compound in academic research?

It serves as a versatile intermediate in:

  • Medicinal Chemistry : Fluorine and chlorine substituents enhance lipophilicity and metabolic stability, making it a candidate for drug-discovery scaffolds .
  • Materials Science : Halogenated aromatics are precursors for liquid crystals or polymers with tailored electronic properties .
  • Agrochemical Studies : Its stability under UV light and resistance to hydrolysis are tested for pesticide development .

Advanced Research Questions

Q. How do reaction mechanisms differ when introducing bromine vs. chlorine at specific positions on the benzene ring?

Bromination typically proceeds via electrophilic aromatic substitution (EAS) with FeBr₃ as a catalyst, favoring para/ortho positions due to steric and electronic effects. Chlorination, however, may require harsher conditions (e.g., Cl₂ gas with AlCl₃) and is influenced by the electron-withdrawing effects of existing substituents (e.g., CF₃ groups deactivate the ring, directing halogens to meta positions). Kinetic studies using stopped-flow spectroscopy can monitor intermediate formation .

Q. What role do fluorine substituents play in modulating biological interactions, and how can this be quantified?

The difluoromethyl group (-CF₂H) increases bioavailability by reducing basicity and enhancing membrane permeability. Computational methods (e.g., molecular docking) predict binding affinities to target proteins, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH). Comparative studies with non-fluorinated analogs reveal up to 10-fold differences in IC₅₀ values in enzyme inhibition assays .

Q. How does the compound participate in cross-coupling reactions (e.g., Suzuki-Miyaura), and what challenges arise?

The bromine atom acts as a leaving group in palladium-catalyzed couplings. Challenges include:

  • Steric Hindrance : Bulky substituents (e.g., -CF₃) slow transmetallation steps.
  • Side Reactions : Competing dehalogenation can occur with strong bases.
    Optimization involves ligand selection (e.g., SPhos for sterically hindered systems) and microwave-assisted heating to accelerate reactivity. Yields >80% are achievable with arylboronic acids bearing electron-donating groups .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often stem from:

  • Purity Variability : Impurities (e.g., residual solvents) skew results. Validate via HPLC-MS.
  • Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) affect solubility. Standardize protocols using OECD guidelines.
  • Structural Isomerism : Ensure regiochemical consistency via 2D NMR (NOESY, COSY) .

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